REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].[ClH:13].OO.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>O.CN(C)C=O>[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5] |f:3.4.5,6.7|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC)C=CC=C1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC)C=CC=C1C
|
Name
|
|
Quantity
|
15 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
38.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at about 35° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was heated to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to about 10° C.
|
Type
|
STIRRING
|
Details
|
After stirring at 10° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum oven
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |